![molecular formula C9H6BrClFN B1149452 6-Bromo-5-fluoroquinoline CAS No. 127827-51-4](/img/structure/B1149452.png)
6-Bromo-5-fluoroquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-5-fluoroquinoline and related compounds often involves heterocyclization reactions and various cross-coupling methodologies. For instance, new fluorophores based on 6-(het)arylquinoline frameworks have been synthesized through a sequence involving heterocyclization and a Suzuki cross-coupling reaction, indicating the compound's utility in creating "push-pull" fluorophores with notable optical properties (Kopchuk et al., 2019). Another approach to synthesizing 6-bromoquinoline derivatives involves nitration and subsequent condensation reactions, showcasing the compound's adaptability in synthesis processes (Hu, Zhang, & Thummel, 2003).
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its reactivity and the properties of the derived compounds. The presence of bromo and fluoro substituents on the quinoline nucleus influences its electronic properties and reactivity, facilitating the formation of novel compounds through various chemical reactions.
Chemical Reactions and Properties
This compound participates in numerous chemical reactions, serving as a precursor for the synthesis of a wide range of compounds. For example, it undergoes functionalization sequences that allow for the introduction of diverse functional groups, enhancing its utility in organic synthesis (Ondi, Volle, & Schlosser, 2005). Additionally, its structure is amenable to modifications that lead to compounds with significant anticancer properties and potential as EGFR inhibitors (Zare et al., 2023).
Scientific Research Applications
Anticancer Agent Research
6-Bromo-5-fluoroquinoline derivatives have garnered attention for their potential use as anticancer agents. Studies have explored a range of quinoline derivatives, including those substituted with bromo and fluoro groups, for their biological activity against cancer cell lines. For instance, derivatives like 6-Bromo-5-nitroquinoline have shown significant antiproliferative activity, indicating their potential in cancer treatment (Kul Köprülü et al., 2018).
Antibacterial Activity
The synthesis and evaluation of various quinoline derivatives, including those with bromo and fluoro substitutions, have demonstrated notable antibacterial properties. These compounds have been found to exhibit strong activity against a range of pathogenic bacterial strains, making them of interest in the development of new antibacterial drugs (Hayashi et al., 2002).
Chemical Synthesis and Optimization
This compound derivatives have been central in various chemical synthesis processes. For example, they have been used as key intermediates in drug discovery processes, with research focusing on optimizing their synthesis for more efficient production (Nishimura & Saitoh, 2016). Additionally, methods have been developed for the scalable synthesis of halogenated quinoline building blocks, which are valuable in antimicrobial drug discovery (Flagstad et al., 2014).
Radiopharmaceutical Applications
This compound derivatives have been investigated in the field of radiopharmaceuticals. They have been used in the synthesis of compounds for imaging applications, such as in positron emission tomography (PET) to target specific receptors in cancer cells (Rowland et al., 2006).
Fluorescent Probes and Optical Properties
These derivatives have been utilized in the synthesis of new "push-pull" fluorophores. These compounds show potential in applications requiring fluorescent probes, including in the field of bio-imaging (Kopchuk et al., 2019).
Mechanism of Action
6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .
Mode of Action:
The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNILQRRTOQGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127827-51-4 | |
Record name | 6-Bromo-5-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127827-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-5-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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